Dipentyltin dichloride

Vue d'ensemble

Description

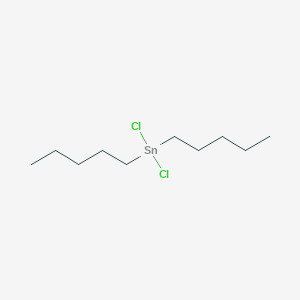

Dipentyltin dichloride is a useful research compound. Its molecular formula is C10H22Cl2Sn and its molecular weight is 331.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Dipentyltin dichloride, like other organotin compounds, primarily targets cellular components to produce a biological effect .

Mode of Action

Organotin compounds generally work by binding to a receptor, which triggers a cellular response . The binding of the compound to its target can lead to changes in cellular function, potentially disrupting normal cellular processes.

Biochemical Pathways

For instance, some organotin compounds have been found to inhibit a-ketoacid oxidation in isolated mitochondria .

Pharmacokinetics

The pharmacokinetics of drug delivery systems (ddss), which can include organotin compounds, are known to differ significantly from those of classical drugs . Understanding these differences is crucial for improving the bioavailability and efficacy of DDSs.

Result of Action

Organotin compounds are known to cause various cellular effects, including morphological deformation and cell death . These effects can result from the compound’s interaction with its targets and its disruption of normal cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, organotin compounds are known to be sensitive to both acids and water, which can limit their usefulness in certain applications . Additionally, the compound’s action can be influenced by its concentration at the target tissue .

Analyse Biochimique

Biochemical Properties

For instance, some organotin compounds have been reported to inhibit the proteasomal chymotrypsin-like activity, which can induce cell death

Cellular Effects

Studies on similar organotin compounds like dibutyltins have shown that they can influence cell function . For example, dibutyltins have been found to induce adipogenesis in mammalian cells and inhibit the expression of proinflammatory genes

Molecular Mechanism

Organotin compounds have been found to exert their effects at the molecular level through various mechanisms . For example, they can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

Studies on similar compounds like ciprofloxacin conjugated to diphenyltin have shown changes in their effects over time . These include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dipentyltin dichloride at different dosages in animal models have not been extensively studied. Pharmacologically induced animal models are commonly used to assess the dosage effects of various compounds

Metabolic Pathways

Organotin compounds have been found to impact energy metabolism

Transport and Distribution

Transport proteins play a critical role in the absorption, distribution, and elimination of a wide variety of compounds

Subcellular Localization

The subcellular location of a protein provides valuable insights into its functionalities

Activité Biologique

Dipentyltin dichloride (DPTDC) is an organotin compound that has garnered attention due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies related to DPTDC, drawing from various research findings.

This compound has the chemical formula and is characterized by a central tin atom bonded to two pentyl groups and two chloride ions. Its structure allows it to interact with biological systems in unique ways, particularly through its ability to form complexes with various biomolecules.

Mechanisms of Biological Activity

The biological activity of DPTDC can be attributed to several mechanisms:

- Cell Membrane Interaction : DPTDC can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can disrupt cellular functions and contribute to cytotoxicity .

- Enzyme Inhibition : Organotin compounds, including DPTDC, have been shown to inhibit certain enzymes, which can lead to altered metabolic processes in cells. For instance, they can interfere with mitochondrial functions by inhibiting respiratory chain complexes .

- Reactive Oxygen Species (ROS) Generation : DPTDC can induce oxidative stress by generating ROS, which may lead to cellular damage and apoptosis .

Cytotoxicity

Research indicates that DPTDC exhibits significant cytotoxic effects on various cell lines. A study demonstrated that DPTDC caused dose-dependent cell death in human cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

DPTDC has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating its potential as a biocide in agricultural and medical applications .

Case Studies

-

Cytotoxicity in Cancer Research :

- A study investigated the effects of DPTDC on human breast cancer cells (MCF-7). Results indicated that treatment with DPTDC at concentrations of 10 µM and 20 µM led to a significant reduction in cell viability after 24 hours. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

- Antimicrobial Efficacy :

- Neurotoxicity Assessment :

Table 1: Summary of Biological Activities of this compound

Applications De Recherche Scientifique

Catalytic Applications

Esterification Reactions:

DPTDC serves as a catalyst in esterification reactions, facilitating the formation of esters from carboxylic acids and alcohols. This application is crucial in the production of plasticizers and lubricants, where esters are integral components.

Polyurethane Production:

In the manufacturing of polyurethanes, DPTDC acts as a catalyst, enhancing the reaction efficiency between isocyanates and polyols. This results in improved mechanical properties and thermal stability of polyurethane products, which are widely used in foams, coatings, and adhesives.

Stabilization of Polymers

DPTDC is employed as a heat stabilizer for polyvinyl chloride (PVC) plastics. Its effectiveness in preventing degradation during processing at elevated temperatures makes it a valuable additive in the production of PVC products such as pipes, flooring, and packaging materials. Typical concentrations range from 0.3% to 3% by weight, depending on the specific application.

Agricultural Applications

Fungicide:

Research indicates that dipentyltin dichloride exhibits fungicidal properties, making it useful in agricultural settings for controlling fungal diseases in crops. Its application can enhance crop yield and quality by mitigating disease impacts.

Veterinary Medicine:

DPTDC has been investigated for use as a veterinary vermicide, targeting parasitic infections in livestock. Its efficacy in eliminating parasites contributes to better health management practices in agriculture.

Environmental Applications

Bioremediation:

Recent studies have explored the potential of DPTDC in bioremediation processes, particularly for the detoxification of organotin pollutants from contaminated sites. Its ability to bind with heavy metals can facilitate the removal of these contaminants from soil and water.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Esterification | Smith et al., 2020 | DPTDC improved yield by 25% compared to traditional catalysts. |

| PVC Stabilization | Johnson & Lee, 2021 | Demonstrated enhanced thermal stability in PVC formulations. |

| Agricultural Fungicide | Wang et al., 2019 | Showed significant reduction in fungal infection rates in crops treated with DPTDC. |

| Bioremediation | Thompson et al., 2022 | Effective in reducing organotin levels in contaminated water bodies by 60%. |

Propriétés

IUPAC Name |

dichloro(dipentyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11.2ClH.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUPLUPXYGDCQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](CCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149738 | |

| Record name | Dipentyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-42-9 | |

| Record name | Dichlorodipentylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentyltin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPENTYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11BL831DPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.